Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 4-chloro-1,3,5-triazin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that has been pre-functionalized with a 4-chloro-1,3,5-triazine group. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The mixture is heated to facilitate the reaction, often at temperatures ranging from 70°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted with nucleophiles such as amines or alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like sodium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed
Major Products
Substitution Reactions: Products include substituted triazines with various functional groups.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include N-oxides or secondary amines
Scientific Research Applications
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
- Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-2-yl]carbamate
- Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-5-yl]carbamate
Uniqueness
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The position of the triazine moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-5-4-6-19(7-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSKYWZHQILRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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